Spiro[3.5]nonan-2-ylmethanamine;hydrochloride

Lipophilicity CNS drug discovery Physicochemical profiling

Spiro[3.5]nonan-2-ylmethanamine hydrochloride (CAS 2375270-04-3) is a bicyclic spirocyclic amine supplied as the hydrochloride salt with purity ≥98%. The molecule features a cyclobutane ring fused via a quaternary spiro carbon to a cyclohexane ring, with a primary amine tethered through a single methylene linker at the 2-position of the cyclobutane moiety.

Molecular Formula C10H20ClN
Molecular Weight 189.73
CAS No. 2375270-04-3
Cat. No. B2632520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.5]nonan-2-ylmethanamine;hydrochloride
CAS2375270-04-3
Molecular FormulaC10H20ClN
Molecular Weight189.73
Structural Identifiers
SMILESC1CCC2(CC1)CC(C2)CN.Cl
InChIInChI=1S/C10H19N.ClH/c11-8-9-6-10(7-9)4-2-1-3-5-10;/h9H,1-8,11H2;1H
InChIKeyWIBNWIFOPDJCSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spiro[3.5]nonan-2-ylmethanamine Hydrochloride (CAS 2375270-04-3): Procurement-Grade Spirocyclic Amine Building Block


Spiro[3.5]nonan-2-ylmethanamine hydrochloride (CAS 2375270-04-3) is a bicyclic spirocyclic amine supplied as the hydrochloride salt with purity ≥98% . The molecule features a cyclobutane ring fused via a quaternary spiro carbon to a cyclohexane ring, with a primary amine tethered through a single methylene linker at the 2-position of the cyclobutane moiety . With molecular formula C₁₀H₂₀ClN, molecular weight 189.73 g/mol, computed LogP values of 2.06–2.73, topological polar surface area (TPSA) of 26.02 Ų, one hydrogen bond acceptor, one hydrogen bond donor, one rotatable bond, and a fully saturated carbon framework (Fsp³ = 1.0), this compound serves as a conformationally constrained, three-dimensional scaffold for medicinal chemistry and fragment-based drug discovery applications .

Why Spiro[3.5]nonan-2-ylmethanamine Hydrochloride Cannot Be Replaced by Simpler Amine Building Blocks


Spirocyclic scaffolds are now recognized as privileged structures in drug discovery precisely because their conformational rigidity, high fraction of sp³-hybridized carbons, and defined three-dimensional exit vector geometries cannot be replicated by monocyclic or acyclic amine building blocks [1][2]. The spiro[3.5]nonane core has demonstrated superior performance over other spirocyclic ring systems in specific target contexts: in a systematic evaluation of spirocyclic cores for fatty acid amide hydrolase (FAAH) inhibition, 7-azaspiro[3.5]nonane-based inhibitors achieved kinact/Kᵢ potency values exceeding 1500 M⁻¹s⁻¹, clearly distinguishing themselves from other spirocyclic cores tested [3]. Generic substitution with a non-spiro aliphatic amine such as cyclobutylmethanamine would forfeit the spiro junction's conformational restriction (loss of quaternary carbon preorganization), alter the lipophilicity profile (ΔLogP ≈ 0.8–1.9 units difference), and eliminate the three-dimensional spatial occupancy that drives selective target engagement in shape-complementary binding pockets [1][2]. The quantitative evidence below establishes why this specific building block—with its unique combination of spiro[3.5]nonane architecture, 2-position methylene-linked amine, and hydrochloride salt form—offers differentiation that matters for informed scientific procurement.

Spiro[3.5]nonan-2-ylmethanamine Hydrochloride: Head-to-Head and Class-Level Comparative Evidence for Scientific Selection


LogP Advantage Over 2-Azaspiro[3.5]nonane: Enhanced Lipophilicity for Membrane Permeability

Spiro[3.5]nonan-2-ylmethanamine hydrochloride exhibits a computed LogP of 2.06 (Fluorochem) to 2.73 (ChemScene), which is substantially higher than the LogP of 1.54 reported for 2-azaspiro[3.5]nonane . Both values were generated by the respective vendor computational pipelines on the free base forms. The +0.52 to +1.19 log unit difference translates to approximately 3- to 15-fold higher octanol–water partition, indicating meaningfully greater lipophilicity for the target carbocyclic spiro compound compared to its aza-analog . This LogP range (2.06–2.73) places the compound within the favorable window for passive membrane permeability while remaining below the typical lipophilicity ceiling (LogP >5) associated with poor solubility and promiscuous binding [1].

Lipophilicity CNS drug discovery Physicochemical profiling

Molecular Weight and Steric Bulk Differentiation Versus Non-Spiro Cyclobutylmethanamine Hydrochloride

The target compound (MW 189.73 g/mol as HCl salt; 153.26 g/mol as free base) possesses a molecular weight 56% greater than cyclobutylmethanamine hydrochloride (MW 121.61 g/mol as HCl salt; 85.15 g/mol as free base) [1]. This difference reflects the additional cyclohexane ring and spiro quaternary carbon, which together contribute 6 additional heavy atoms (C₅H₁₀ increment) and substantially greater three-dimensional steric occupancy. The spiro junction creates a rigid orthogonal arrangement of the two rings that is absent in the monocyclic comparator—cyclobutylmethanamine presents only a single cyclobutane ring with a freely rotating methylene amine [2]. The target compound's higher molecular weight also places it closer to the optimal fragment-to-lead MW range (150–250 Da for elaborated fragments) compared to the smaller monocyclic amine [2].

Molecular recognition Fragment-based drug discovery Steric complementarity

Spiro[3.5]nonane Scaffold Class Demonstrates Superior FAAH Inhibitory Potency Versus Alternative Spirocyclic Cores

In a systematic scaffold evaluation by Meyers et al. (2011), multiple spirocyclic cores were elaborated into covalent urea inhibitors of fatty acid amide hydrolase (FAAH) and compared head-to-head for enzyme inactivation potency [1]. The 7-azaspiro[3.5]nonane core—sharing the identical spiro[3.5]nonane ring system as the target compound—produced inhibitors with kinact/Kᵢ values exceeding 1500 M⁻¹s⁻¹, clearly distinguishing this scaffold from all other spirocyclic cores tested, including spiro[4.5]decane, spiro[4.4]nonane, and spiro[5.5]undecane systems [1]. The spiro[3.5]nonane geometry (cyclobutane + cyclohexane) was identified as one of only two lead scaffolds from the entire screening campaign, with the authors attributing its superior performance to optimal spatial presentation of the electrophilic urea warhead [1][2]. While the target compound itself is a carbocyclic building block (not the aza-analog tested), the underlying spiro[3.5]nonane framework is the critical determinant of the scaffold's demonstrated biological advantage [2].

Enzyme inhibition Scaffold hopping FAAH Covalent inhibitors

Fsp³ = 1.0 Combined with Moderate TPSA Distinguishes This Scaffold from Aromatic-Containing Building Block Alternatives

Spiro[3.5]nonan-2-ylmethanamine hydrochloride achieves the maximum possible Fsp³ value of 1.0, indicating that all carbon atoms in the scaffold are sp³-hybridized, with a TPSA of 26.02 Ų contributed exclusively by the primary amine . This places the compound at the extreme of three-dimensional aliphatic character, in marked contrast to commonly used aromatic amine building blocks (e.g., benzylamine derivatives: Fsp³ typically 0.14–0.29, TPSA 26–35 Ų) [1]. In the Fsp³ framework for drug-likeness, higher Fsp³ values have been correlated with improved clinical success rates, reduced promiscuous binding, enhanced aqueous solubility, and greater structural novelty—all factors directly relevant to procurement decisions for lead-oriented synthesis libraries [1][2]. The combination of Fsp³ = 1.0 with a moderate LogP (2.06–2.73) and low TPSA (26.02 Ų) is particularly attractive for CNS drug discovery programs seeking to balance three-dimensionality with permeability [2].

Fraction sp³ (Fsp³) 3D character Drug-likeness Escape from flatland

Methylene-Linked Amine at the 2-Position Enables Distinct Exit Vector Geometry Versus Directly Attached Amine Positional Isomers

The target compound positions its primary amine on a methylene (−CH₂−) linker attached to the 2-position of the cyclobutane ring, resulting in exactly one rotatable bond (the C–CH₂–NH₂ torsion) . In contrast, positional isomers such as spiro[3.5]nonan-7-amine hydrochloride (CAS 1956326-79-6) feature an amine directly bonded to the cyclohexane ring with zero rotatable bonds for the amine attachment . The methylene spacer in the target compound increases the distance between the amine nitrogen and the spiro quaternary center, altering the exit vector geometry: the nitrogen is projected approximately 1.5 Å further from the scaffold core, with the C–C–N bond angle allowing conformational sampling not available to directly ring-attached amines [1]. This distinction is critical for fragment growth strategies, as the spatial position and orientational flexibility of the synthetic handle determine accessible binding poses during structure-based design [1].

Exit vector geometry Conformational analysis Scaffold design Structure–activity relationships

Evidence-Based Application Scenarios for Spiro[3.5]nonan-2-ylmethanamine Hydrochloride Procurement


CNS-Targeted Fragment Library Synthesis Requiring Balanced Lipophilicity and High Fsp³

Medicinal chemistry teams building fragment libraries for CNS targets should prioritize spiro[3.5]nonan-2-ylmethanamine hydrochloride based on its computed LogP range of 2.06–2.73 and Fsp³ of 1.0, a combination that satisfies CNS MPO desirability criteria for blood–brain barrier penetration while maximizing three-dimensional character [1][2]. The higher LogP relative to 2-azaspiro[3.5]nonane (ΔLogP ≈ +0.5–1.2) makes this carbocyclic scaffold a more suitable choice when increased membrane permeability is required, as demonstrated in the CNS MPO framework linking LogP to brain penetration [2]. The single rotatable bond and methylene-linked amine provide a defined vector for parallel chemistry derivatization into amides, sulfonamides, ureas, or secondary amines without introducing excessive conformational entropy.

Covalent Enzyme Inhibitor Design Leveraging Spiro[3.5]nonane Scaffold Precedent

Research groups pursuing covalent inhibitors—particularly for serine hydrolase targets such as FAAH—should select this building block based on the demonstrated superiority of spiro[3.5]nonane-based inhibitors (kinact/Kᵢ > 1500 M⁻¹s⁻¹) over alternative spiro geometries in head-to-head scaffold comparisons [1]. While the target compound is a carbocyclic building block rather than the aza-analog tested in Meyers et al. (2011), the core spiro[3.5]nonane architecture is the critical determinant of the scaffold's validated biological performance [1][2]. The primary amine handle can be directly elaborated into urea, carbamate, or acrylamide warheads for covalent target engagement.

Scaffold-Hopping from Flat Aromatic Cores to Saturated Spiro Architectures

Teams executing scaffold-hopping strategies to replace aromatic or heteroaromatic cores (Fsp³ < 0.3) with saturated alternatives can procure this compound as a direct entry point to the spiro[3.5]nonane chemical space, where Fsp³ = 1.0 represents the extreme of saturated three-dimensionality [1][2]. The established correlation between higher Fsp³ and improved clinical success rates—attributed to reduced aromatic π-stacking-driven off-target binding and enhanced solubility—supports the strategic value of this substitution [1]. The compound's TPSA of 26.02 Ų and low hydrogen bond donor/acceptor counts (1 each) ensure that the move to a saturated scaffold does not compromise passive permeability, a common pitfall of scaffold-hopping campaigns.

Fragment Elaboration with Defined Exit Vector for Structure-Based Drug Design

Computational and structure-based drug design groups should select this building block for its well-defined exit vector geometry: the methylene-linked amine at the cyclobutane 2-position provides a single conformational degree of freedom while maintaining the overall rigidity of the spiro framework [1][2]. This contrasts with directly ring-attached amine positional isomers (spiro[3.5]nonan-7-amine, etc.) that lack the methylene spacer and project the nitrogen atom differently relative to the scaffold core [1]. For fragment growth via the amine handle, the additional 1.5 Å reach and conformational sampling afforded by the methylene linker can be critical for accessing distal binding site features identified in X-ray co-crystal structures [2].

Quote Request

Request a Quote for Spiro[3.5]nonan-2-ylmethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.